molecular formula C11H12ClN5O2S B1429667 (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid CAS No. 1383626-30-9

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Cat. No.: B1429667
CAS No.: 1383626-30-9
M. Wt: 313.76 g/mol
InChI Key: UNEUQJFRIBAPLM-UHFFFAOYSA-N
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Description

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is a useful research compound. Its molecular formula is C11H12ClN5O2S and its molecular weight is 313.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Modification in Heterocyclic Chemistry

The compound is involved in selective modification reactions of bifunctional heterocyclic compounds containing amino and thioamide groups in acetic acid medium. It is part of the synthesis process of biologically relevant thioamides and thioethers (Kolmakov, 2008).

Oxidation and Heterocyclization Reactions

This chemical is used in oxidation reactions with hydrogen peroxide and subsequent heterocyclization with primary amines. The reactions yield novel thiomorpholine derivatives, highlighting its utility in advanced synthetic organic chemistry (Martynov et al., 2016).

Transformation into N-Aminothiomorpholines

In chemical synthesis, it can be transformed into N-Aminothiomorpholines. This transformation is crucial in synthesizing various biologically active compounds and intermediates (Asinger et al., 1980).

Synthesis of Antimicrobial Derivatives

It is used in the preparation of thiomorpholine derivatives with potential antimicrobial activities. These derivatives are synthesized through nucleophilic substitution reactions and are significant in the development of new bioactive molecules (Kardile & Kalyane, 2010).

Acetylcholinesterase Inhibition

The compound is involved in the design and synthesis of derivatives that exhibit inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This demonstrates its potential in neurodegenerative disease research (Kang et al., 2013).

Crystallography and Molecular Structure Studies

In crystallography, it aids in understanding molecular structures. Its derivatives are studied to analyze molecular conformations and intermolecular interactions, which are crucial in material science and drug design (Moriguchi et al., 2015).

Interaction with Transition Metal Ions

This chemical also plays a role in the study of its interaction with transition metal ions, contributing to the field of inorganic chemistry and the development of metal-organic frameworks (Mohapatra & Verma, 2016).

Properties

IUPAC Name

2-(2-chloro-6-thiomorpholin-4-ylpurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2S/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEUQJFRIBAPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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